(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide
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Overview
Description
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide, also known as AMCA, is a cyclic amino acid derivative that has gained significant attention in scientific research due to its potential therapeutic applications. AMCA is a chiral compound that exists as two enantiomers, with (1R,2S)-AMCA being the biologically active form. In
Mechanism of Action
The exact mechanism of action of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is not fully understood, but it is believed to act as an agonist of the metabotropic glutamate receptor subtype 2 (mGluR2). Activation of mGluR2 has been shown to have neuroprotective effects and can improve cognitive function. (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has also been found to inhibit the activity of the enzyme histone deacetylase, which plays a role in epigenetic regulation and has been implicated in various diseases, including cancer.
Biochemical and Physiological Effects:
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and anti-cancer activity. In animal models, (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been found to improve cognitive function and reduce neuroinflammation. In cancer cells, (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been shown to inhibit cell growth and induce apoptosis, which suggests that it may have potential as a cancer therapeutic.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide in lab experiments is its high yield and relatively simple synthesis method. (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is also stable and can be stored for long periods without degradation. However, one limitation of using (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the exact mechanism of action of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are many potential future directions for research on (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide. One area of interest is the development of novel compounds based on the structure of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide that may have improved therapeutic properties. Another area of research is the elucidation of the exact mechanism of action of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide in human clinical trials.
Synthesis Methods
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide can be synthesized using various methods, including the Strecker synthesis, reductive amination, and asymmetric hydrogenation. The most commonly used method for synthesizing (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide ion. The resulting product is then hydrolyzed to yield (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide. The yield of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide using this method is high, and the process is relatively simple and cost-effective.
Scientific Research Applications
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer biology, and drug discovery. In neuroscience, (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer biology, (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been used as a building block for the synthesis of novel compounds with potential therapeutic properties.
properties
IUPAC Name |
(1R,2S)-1-amino-2-methylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-4-2-3-5-8(6,10)7(9)11/h6H,2-5,10H2,1H3,(H2,9,11)/t6-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHVXEPCCNOOBQ-POYBYMJQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC[C@@]1(C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide |
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